molecular formula C22H17N5O2 B2461093 6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 496805-22-2

6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B2461093
CAS No.: 496805-22-2
M. Wt: 383.411
InChI Key: BAAFUFAXHQSCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a benzyl group, a methyl group, and a nitrile group. It also features a spiro[indole-3,4’-pyrano[2,3-c]pyrazole] core, which is a type of spirocyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography are often used to analyze the molecular structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the benzyl group could undergo electrophilic aromatic substitution, and the nitrile group could be hydrolyzed to a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Green Chemistry in Corrosion Inhibition

6'-Amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile, alongside similar derivatives, has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid. Synthesized using green chemistry principles with ultrasound as an energy source, these inhibitors exhibit high efficiency, supported by both experimental and theoretical studies, including molecular dynamic simulation and various microscopic methods (Gupta et al., 2018).

Chemical Synthesis

This compound has been synthesized through multi-component reactions (MCRs) involving carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate. These syntheses demonstrate the chemical flexibility and potential for producing a variety of structurally unique derivatives (Litvinov et al., 2009).

Structural and Spectral Analysis

Detailed studies have been conducted on similar spiro compounds for their spectral behaviors and X-ray crystallographic properties. These studies provide insights into the molecular structure, particularly the conformation of different groups attached to the pyran ring, which is crucial for understanding their biological relevance and potential applications (Sharma et al., 2016).

Novel Compound Synthesis

Research has also focused on synthesizing novel compounds using the base structure of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]. These syntheses contribute to expanding the library of biologically active compounds, potentially useful in various applications including pharmaceuticals (Ryzhkova et al., 2021).

Synthesis of Diverse Heterocyclic Compounds

The compound's structure lends itself to the synthesis of a wide range of heterocyclic compounds, showcasing its utility in creating diverse chemical entities. These synthetic pathways contribute to the field of medicinal chemistry and drug discovery (Litvinov et al., 2009).

Recyclization Studies

Studies on the recyclization of functionally similar spiro compounds open avenues for understanding chemical reactions that can lead to novel compound formation. Such research is fundamental in the development of new synthetic methods in organic chemistry (Andina et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential uses of this compound, such as in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

Properties

IUPAC Name

6-amino-1'-benzyl-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-13-18-20(26-25-13)29-19(24)16(11-23)22(18)15-9-5-6-10-17(15)27(21(22)28)12-14-7-3-2-4-8-14/h2-10H,12,24H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAFUFAXHQSCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.